molecular formula C18H14N2O3S B3209319 N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide CAS No. 1058413-26-5

N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide

Cat. No. B3209319
CAS RN: 1058413-26-5
M. Wt: 338.4 g/mol
InChI Key: RWLVSGNMURDPFI-UHFFFAOYSA-N
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Description

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide” is a complex organic compound. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide”, involves complex chemical reactions. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide” is characterized by its multiple bonds and aromatic rings. It contains 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring. It also has 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

“N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide” is a complex organic compound with a molecular weight of 300. It consists of 16 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide, also known as N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide:

Antibacterial Applications

This compound has shown promising antibacterial properties, particularly against multi-drug resistant strains. The furan and thiophene moieties are known for their antimicrobial activities, making this compound a potential candidate for developing new antibacterial agents . Research indicates that such compounds can effectively target both gram-positive and gram-negative bacteria, offering a broad spectrum of antibacterial efficacy .

Hypoxia-Inducible Factor (HIF) Activation

The compound has been studied for its ability to activate hypoxia-inducible factors (HIFs) by inhibiting the factor inhibiting HIF-1 (FIH-1). This activation is crucial for cellular responses to low oxygen conditions, making it valuable in research related to ischemic diseases and cancer . By modulating HIF pathways, this compound can help in understanding and potentially treating conditions where oxygen deprivation is a key factor .

Anti-Cancer Research

Indole derivatives, including this compound, have been extensively studied for their anti-cancer properties. The unique structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells. This makes it a significant compound in the development of new chemotherapeutic agents . Its ability to inhibit specific enzymes and pathways involved in cancer progression is a focal point of ongoing research .

Anti-Inflammatory Applications

The compound’s structure suggests potential anti-inflammatory properties. Indole and furan derivatives are known to inhibit inflammatory mediators, making this compound a candidate for treating inflammatory diseases. Research is focused on its ability to modulate the immune response and reduce inflammation in various models .

Neuroprotective Effects

Studies have indicated that compounds with similar structures can offer neuroprotective benefits. This compound may help in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its potential to cross the blood-brain barrier and exert protective effects on neural tissues is a significant area of interest .

Antiviral Applications

The compound’s unique structure also lends itself to antiviral research. Furan and thiophene derivatives have shown efficacy against various viruses, and this compound is being explored for its potential to inhibit viral replication and entry into host cells . This makes it a promising candidate for developing new antiviral therapies .

Antioxidant Properties

Research has shown that compounds with indole and furan structures can exhibit strong antioxidant properties. This compound may help in scavenging free radicals and reducing oxidative stress, which is beneficial in preventing cellular damage and aging . Its role in enhancing cellular antioxidant defenses is a key area of study .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition, particularly targeting enzymes involved in metabolic pathways. This can be useful in developing treatments for metabolic disorders and other diseases where enzyme regulation is crucial . Its ability to bind and inhibit specific enzymes is being explored in various biochemical studies .

Future Directions

The future directions for the study of “N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide” and similar compounds involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. There is also a need for more detailed studies on their synthesis, chemical reactions, and mechanisms of action .

Mechanism of Action

Target of Action

The compound N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLVSGNMURDPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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